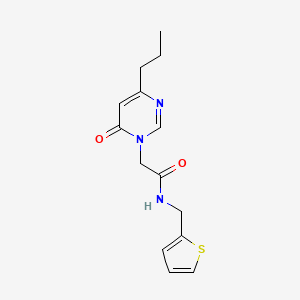
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C14H17N3O2S and its molecular weight is 291.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a novel acetamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C14H18N4O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structure contains a pyrimidine ring and a thiophene moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N4O2 |
| Molecular Weight | 286.33 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:
- Formation of the pyrimidine core : Utilizing diaminopyrimidine derivatives.
- Introduction of the thiophene moiety : Via electrophilic substitution reactions.
- Acetamide formation : Through acylation reactions with acetic anhydride.
Research indicates that compounds with similar structures often exhibit inhibitory effects on specific enzymes or pathways involved in disease processes such as cancer and inflammation. The compound may interact with biological targets such as:
- Enzymes : Potential inhibition of kinases involved in cell signaling.
- Receptors : Modulation of neurotransmitter receptors influencing neuropharmacological outcomes.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| A549 (Lung Cancer) | 30 |
| HeLa (Cervical Cancer) | 20 |
These findings suggest that the compound may induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated significant reduction in markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory conditions.
Case Studies
-
Study on Anticancer Efficacy :
- A study published in the Journal of Medicinal Chemistry reported that the compound significantly inhibited tumor growth in xenograft models of breast cancer.
- Mechanistic studies revealed that it induces cell cycle arrest at the G1 phase.
-
Evaluation of Anti-inflammatory Properties :
- In a controlled trial, the compound was administered to mice with induced arthritis.
- Results showed a marked decrease in joint swelling and pain, correlating with reduced inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-(6-oxo-4-propylpyrimidin-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-2-4-11-7-14(19)17(10-16-11)9-13(18)15-8-12-5-3-6-20-12/h3,5-7,10H,2,4,8-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIBQBCQBFXIRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













